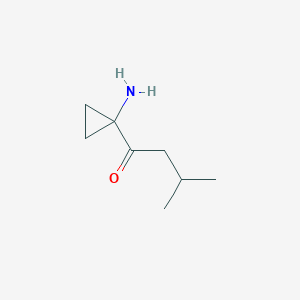

1-(1-Aminocyclopropyl)-3-methylbutan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C8H15NO/c1-6(2)5-7(10)8(9)3-4-8/h6H,3-5,9H2,1-2H3 |

InChI Key |

FXTFERRQHRBZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1(CC1)N |

Origin of Product |

United States |

In Depth Reactivity and Mechanistic Investigations of 1 1 Aminocyclopropyl 3 Methylbutan 1 One

Fundamental Reactivity of the Ketone Carbonyl Group

The ketone's carbonyl group is a site of significant electrophilicity, making it a prime target for nucleophilic attack. Its reactivity is influenced by the steric and electronic effects of the adjacent isobutyl and aminocyclopropyl substituents.

Nucleophilic Addition Reactions and Stereochemical Outcomes

The carbonyl carbon in 1-(1-aminocyclopropyl)-3-methylbutan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This allows it to undergo nucleophilic addition, a fundamental reaction for ketones. libretexts.org In this process, a nucleophile attacks the carbonyl carbon, causing the C=O pi bond to break and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org

The stereochemical outcome of these additions is of particular interest. The carbonyl carbon is prochiral, and its two faces (re and si) are not equivalent. libretexts.org Nucleophilic attack can, in principle, occur from either face. In the absence of chiral catalysts or reagents, this often leads to a racemic mixture of stereoisomers. libretexts.org However, the presence of the adjacent aminocyclopropyl group and the bulky isobutyl group can create a steric bias, potentially favoring attack from the less hindered face of the carbonyl. Several empirical models, such as those developed by Cram, Felkin-Anh, and others, have been used to predict the major diastereoisomer in nucleophilic additions to ketones with an α-chiral center. academie-sciences.fr The preferred trajectory of nucleophilic attack is often anti-periplanar to the largest substituent on the adjacent chiral carbon to minimize steric hindrance.

Table 1: Representative Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type | Key Considerations |

| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol | Reduction of the ketone. |

| Organometallics | Grignard (R-MgBr), Organolithium (R-Li) | Tertiary Alcohol | Formation of a new carbon-carbon bond. nih.gov |

| Cyanide | HCN, NaCN/H⁺ | Cyanohydrin | Creates a new chiral center. |

| Ylides | Wittig Reagent (Ph₃P=CR₂) | Alkene | Converts the carbonyl to a C=C double bond. |

α-Functionalization and Enolate Chemistry

The ketone possesses α-protons on the isobutyl group, which are acidic and can be removed by a base to form an enolate. libretexts.org Enolates are potent nucleophiles that can react with various electrophiles at the α-carbon, enabling a range of functionalization reactions. libretexts.org The formation and reactivity of the enolate are central to many carbon-carbon bond-forming reactions.

The acidity of the α-protons and the regioselectivity of enolate formation are influenced by both steric and electronic factors. Generally, ketones are significantly more acidic than their corresponding alkanes but are still weak acids compared to water. libretexts.org The reaction conditions, particularly the choice of base and solvent, can dictate whether the kinetic or thermodynamic enolate is formed, although in this specific molecule, only one set of α-protons is available on the isobutyl side for deprotonation.

Table 2: Examples of α-Functionalization via Enolate Intermediates

| Reaction Type | Electrophile | Product |

| Halogenation | Br₂, Cl₂, I₂ | α-Haloketone |

| Alkylation | Alkyl Halide (R-X) | α-Alkylketone |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxyketone |

The reactivity of α-haloketones is notably high due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic substitution. nih.gov

Reactivity of the Aminocyclopropyl System

The aminocyclopropyl moiety is characterized by two key features: the inherent ring strain of the three-membered ring and the nucleophilicity of the primary amine.

Ring Strain and Chemical Transformations of the Cyclopropane (B1198618) Moiety

The cyclopropane ring possesses significant ring strain due to its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. pharmaguideline.com This strain energy makes the ring susceptible to opening reactions, which relieve the strain and are often thermodynamically favorable. pharmaguideline.comnih.gov

The ring can be cleaved under various conditions:

Hydrogenation: Catalytic hydrogenation with reagents like H₂/Ni can open the ring to form an acyclic amine. This process becomes more difficult with larger, less strained cycloalkanes. pharmaguideline.com

Halogenation: In the dark, halogens like Br₂ can add across a C-C bond of the cyclopropane ring, leading to a ring-opened 1,3-dihalopropane derivative. pharmaguideline.com

Acid-Catalyzed Opening: Strong acids can protonate a substituent or the ring itself, facilitating cleavage to form a carbocation intermediate that can be trapped by a nucleophile. stackexchange.com

Radical Reactions: The cyclopropyl (B3062369) group can undergo ring-opening via radical intermediates, which can then participate in further cyclization or addition reactions. nih.gov

In the context of this compound, the presence of the carbonyl and amino groups can influence the regioselectivity of ring-opening. For instance, in reactions involving alkylidenecyclopropyl ketones and amines, a mechanism involving the distal cleavage of a C-C bond in the cyclopropane ring has been observed, leading to ring expansion and the formation of pyrroles. organic-chemistry.org The enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which acts on a related substrate, catalyzes a cyclopropane ring-opening reaction followed by deamination. nih.govnih.gov

Reactivity Profiles of the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a base. It can participate in a wide array of chemical reactions common to primary amines.

Acylation: The amine reacts readily with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is often used as a method to protect the amine group. youtube.com The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. youtube.com

Alkylation: Reaction with alkyl halides can lead to N-alkylation. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org Selective monoalkylation can sometimes be achieved under carefully controlled conditions. rsc.orgresearchgate.net

Reaction with Carbonyls: The primary amine can condense with aldehydes and ketones to form imines (also known as Schiff bases). youtube.com This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.com

Reaction Mechanism Elucidation

While specific mechanistic studies on this compound are not widely available, the reaction mechanisms can be inferred from the well-established principles of its constituent functional groups.

Nucleophilic Addition to the Ketone: The mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. In the second step, a proton source (like a mild acid or solvent) protonates the alkoxide to yield the final alcohol product. libretexts.org

Imine Formation: The reaction of the primary amine with an external ketone or aldehyde proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a zwitterionic intermediate. youtube.com A proton transfer then yields a neutral carbinolamine. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water and formation of a C=N double bond, followed by deprotonation, gives the final imine. youtube.com

Cyclopropane Ring Opening (Acid-Catalyzed): A plausible mechanism for acid-catalyzed ring opening involves the initial protonation of the ketone's carbonyl oxygen. This enhances the electron-withdrawing nature of the carbonyl group, weakening the adjacent cyclopropane C-C bonds. A nucleophile can then attack one of the cyclopropyl carbons, leading to concerted or stepwise bond cleavage and ring opening to relieve strain. The specific bond that breaks would be influenced by the stability of the resulting carbocation or transition state.

Investigating Transition States and Reaction Intermediates

There is no published research that specifically investigates the transition states and reaction intermediates involved in the chemical transformations of this compound. The characterization of such transient species is fundamental to understanding reaction mechanisms and typically requires advanced spectroscopic techniques or computational chemistry, neither of which has been applied to this particular molecule according to available records.

Kinetic and Thermodynamic Considerations in Reaction Pathways

A search of scientific literature did not yield any studies focused on the kinetic and thermodynamic parameters of reaction pathways involving this compound. Data such as reaction rates, activation energies, and changes in enthalpy or entropy, which are crucial for a quantitative understanding of a compound's reactivity, remain uninvestigated for this specific molecule.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

There is a lack of information in the scientific literature regarding the chemo-, regio-, and stereoselectivity of this compound in complex chemical reactions. Reports detailing how this compound behaves in the presence of multiple reactive sites, its orientation in chemical additions, or the spatial arrangement of its products are not available.

Advanced Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations offer profound insights into the molecular properties of 1-(1-aminocyclopropyl)-3-methylbutan-1-one at the atomic level. These computational methods are instrumental in understanding the molecule's conformational preferences and predicting its chemical behavior.

The presence of a cyclopropyl (B3062369) ring and a flexible isobutyl group in this compound suggests the existence of multiple low-energy conformations. Conformational analysis is employed to identify these stable geometries and to understand the energetic barriers between them.

Energy minimization studies, often performed using density functional theory (DFT) or other quantum mechanical methods, are crucial for determining the most stable conformation of the molecule. nih.gov These calculations systematically explore the potential energy surface of the molecule to locate the geometries that correspond to energy minima. For this compound, key rotational degrees of freedom would include the orientation of the isobutyl group relative to the cyclopropyl ketone moiety and the orientation of the amino group. The stability of different conformations is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if any), and electronic effects.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Features |

| A | ~180° (anti-periplanar) | 0.00 | Extended isobutyl chain, minimal steric hindrance. |

| B | ~60° (gauche) | 1.25 | Folded conformation, potential for weak intramolecular interactions. |

| C | ~-60° (gauche) | 1.30 | Alternative folded conformation. |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from conformational analysis and energy minimization studies.

Computational modeling is a powerful tool for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. By calculating molecular orbitals and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.

For instance, the nitrogen atom of the amino group is expected to be a primary nucleophilic site, while the carbonyl carbon is an electrophilic center. Quantum chemical calculations can quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting the molecule's reactivity in various chemical transformations. researchgate.net Furthermore, transition state theory combined with quantum chemical calculations can be used to model reaction pathways, determine activation energies, and predict the feasibility of different chemical reactions involving the title compound. researchgate.net

Vibrational and Electronic Spectroscopy for Structural Confirmation

Spectroscopic techniques provide experimental data that is essential for confirming the structure of this compound and for differentiating it from potential isomers.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. magritek.com The ¹H and ¹³C NMR spectra of this compound would provide a wealth of information about its chemical environment, connectivity, and stereochemistry.

The differentiation of potential isomers is a key application of NMR. youtube.com For example, an isomer such as 2-amino-1-(3-methylbutanoyl)cyclopropan-1-ol could be readily distinguished from the title compound by the absence of a ketone carbonyl signal in the ¹³C NMR spectrum and the presence of a hydroxyl proton signal in the ¹H NMR spectrum. Furthermore, subtle differences in the chemical shifts and coupling constants of the cyclopropyl protons can provide information about the relative stereochemistry of substituents on the ring. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 205-215 |

| Quaternary Cyclopropyl Carbon (C-NH₂) | 50-60 |

| Methylene Cyclopropyl Carbons (CH₂) | 15-25 |

| CH₂ (adjacent to C=O) | 45-55 |

| CH (isobutyl) | 25-35 |

| Methyl Carbons (isobutyl) | 20-30 |

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups.

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal structural details of the molecule. researchgate.netnih.gov Characteristic fragmentation pathways for this compound would likely involve cleavage of the bond between the carbonyl group and the cyclopropyl ring, as well as fragmentation of the isobutyl side chain. libretexts.orgmiamioh.edu The resulting fragment ions would provide further evidence for the proposed structure.

Isotopic labeling studies can be employed to trace the fate of specific atoms in a chemical reaction or metabolic pathway. nih.govbiorxiv.orgnih.gov By synthesizing this compound with a stable isotope, such as ¹³C or ¹⁵N, at a specific position, the movement of that label can be monitored by mass spectrometry. researchgate.net This is particularly useful in mechanistic studies to understand reaction pathways and rearrangements.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

The resulting crystal structure would definitively establish the connectivity and stereochemistry of the compound. Furthermore, the packing of the molecules in the crystal lattice can reveal information about intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the physical properties of the solid material.

Biochemical and Bioorganic Research Applications of 1 1 Aminocyclopropyl 3 Methylbutan 1 One and Its Analogs

Utilization as Mechanistic Probes for Enzyme Systems

The rigid, strained cyclopropyl (B3062369) ring of aminocyclopropyl ketones makes them valuable tools for investigating enzyme mechanisms, particularly for enzymes that interact with amino acids or their derivatives.

The enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase or ACO) is a critical enzyme in plant biology, responsible for catalyzing the final step in the biosynthesis of the plant hormone ethylene (B1197577) from its precursor, ACC. frontiersin.orgnih.gov The conversion of ACC to ethylene is an oxidative process that also produces hydrogen cyanide and carbon dioxide. frontiersin.org Due to its central role in plant development, fruit ripening, and stress responses, the mechanism of ACC oxidase has been a subject of intense investigation. nih.govnih.gov

Analogs of ACC, including cyclic and acyclic structures, have been instrumental in elucidating the catalytic mechanism of ACC oxidase. nih.govillinois.edu These probes help researchers understand how substrate structure affects turnover rates, product distribution, and the uncoupling of oxygen consumption from product formation. nih.govillinois.edu For instance, studies have shown that while cyclic analogs of ACC tend to form ethylene, acyclic analogs often undergo decarboxylation. nih.gov The degree of uncoupling, where the enzyme consumes oxygen without producing the expected product, can vary significantly depending on the substrate's structure. nih.gov This suggests that the substrate's geometry plays a crucial role in the partitioning of a key activated iron-oxo intermediate, which can either proceed with amine oxidation or lead to reductive uncoupling. nih.govillinois.edu

The use of various ACC analogs has provided key insights into the enzyme's active site and the binding requirements for catalysis. nih.gov

The insights gained from using ACC analogs with ACC oxidase extend to the study of other enzymes. The principle of using substrate mimics to probe active site architecture and catalytic cycles is a cornerstone of enzymology. ACC oxidase itself has been shown to be somewhat promiscuous, capable of acting on other related molecules, albeit with lower efficiency than its natural substrate, ACC. nih.gov For example, a dipeptide of ACC has been shown to be a novel substrate for ACO-catalyzed ethylene synthesis, highlighting the enzyme's ability to accommodate larger molecules. nih.gov

The aminocyclopropyl scaffold can be used to investigate substrate specificity in a wide range of enzymes, such as aminotransferases and oxidases. By systematically modifying the side chains attached to the aminocyclopropyl core, as in 1-(1-aminocyclopropyl)-3-methylbutan-1-one, researchers can map the steric and electronic requirements of an enzyme's active site. This approach helps to build a detailed picture of how enzymes recognize their specific substrates and catalyze reactions. nih.gov

| Substrate Analog | Primary Product | Relative Turnover Rate (kcat) | Oxygen Uncoupling | Reference |

|---|---|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ethylene | High | Almost none | nih.gov |

| Cyclic Analogs (e.g., Methyl-ACC) | Ethylene | Variable (within 4-fold of ACC) | Low to moderate | nih.govresearchgate.net |

| Acyclic Analogs (e.g., Glycine) | Decarboxylation products | Variable (within 4-fold of ACC) | High (up to 21-fold) | nih.gov |

| ACC Dipeptide | Ethylene | Lower than ACC | Not specified | nih.gov |

Role in Understanding Biosynthetic Pathways of Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are crucial for plant communication, defense, and reproduction. nih.gov The isobutyl moiety of this compound strongly suggests a connection to the metabolism of branched-chain amino acids (BCAAs), which are known precursors to a wide array of VOCs. nih.gov

Many important flavor and aroma compounds in fruits and flowers are derived from the catabolism of BCAAs like leucine, isoleucine, and valine. nih.govfrontiersin.org The catabolism of leucine, for example, produces various derivatives including 3-methylbutanoic acid and related ketones. researchgate.net These biosynthetic pathways involve a series of enzymatic steps, including transamination, decarboxylation, and oxidation. researchgate.net

A molecule like this compound could serve as a valuable research tool in this area. It can be used as a metabolic tracer to follow the fate of BCAA-derived structures within plant tissues. By labeling the molecule with stable isotopes, researchers could track its conversion into other volatile compounds, thereby identifying new metabolic pathways or enzymatic activities. Furthermore, it could act as an inhibitor or alternative substrate for enzymes involved in BCAA catabolism, helping to identify key regulatory points in the production of flavor and aroma compounds. frontiersin.org During periods of carbon deficiency, the degradation products of BCAAs can also serve as alternative energy sources by feeding into the TCA cycle in plants like Arabidopsis. frontiersin.org

Plants and microorganisms possess a vast arsenal (B13267) of enzymes capable of modifying complex organic molecules. universiteitleiden.nlresearchgate.net This process, known as biotransformation, can lead to the production of novel compounds with altered biological activities. universiteitleiden.nl Common biotransformation reactions include hydroxylations, reductions, and conjugations. nih.gov

The compound this compound is a prime candidate for biotransformation studies. The ketone group could be enzymatically reduced to a secondary alcohol, while the isobutyl chain could be hydroxylated at various positions. The amino group could also be a site for derivatization. Studying how different plant and microbial species transform this molecule can lead to the discovery of new enzymes and the generation of a library of related compounds for biological screening.

In microbial systems, certain bacteria and fungi possess an enzyme called ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia (B1221849). genome.jpmdpi.com This enzyme is of great interest in agriculture as it can modulate ethylene levels in plants, promoting growth. frontiersin.orgnih.gov The existence of this enzyme demonstrates a natural pathway for the enzymatic derivatization of the aminocyclopropyl ring, suggesting that analogs like this compound could also be substrates for novel microbial enzymes.

| Reaction Type | Description | Potential Site on this compound | Reference |

|---|---|---|---|

| β-Ketone Reduction | Conversion of a ketone to a secondary alcohol. | Carbonyl group | nih.gov |

| Aliphatic Hydroxylation | Introduction of a hydroxyl (-OH) group onto an alkyl chain. | Isobutyl side chain | nih.gov |

| N-Dealkylation / N-Acetylation | Removal or modification of groups attached to a nitrogen atom. | Amino group | nih.gov |

| Ring Cleavage | Opening of a cyclic structure. | Cyclopropyl ring (e.g., by ACC deaminase-like enzymes) | mdpi.com |

Application as a Scaffold for Designing Chemical Biology Tools

A molecular scaffold is a core structure upon which diverse chemical functionalities can be built to create new molecules with specific properties. nih.govmdpi.com The unique, rigid three-dimensional structure of the aminocyclopropyl group makes it an attractive scaffold for the design of chemical biology tools, such as enzyme inhibitors or molecular probes. nih.gov

By combining the aminocyclopropyl core with various side chains, a large and diverse library of compounds can be synthesized. For example, using this compound as a starting point, the isobutyl group could be replaced with other alkyl or aryl groups to probe hydrophobic pockets in enzyme active sites. The amino and ketone functionalities provide handles for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.

This scaffold-based approach is a powerful strategy in drug discovery and chemical biology. mdpi.com It allows for the systematic exploration of chemical space to develop potent and selective modulators of biological targets. The combination of the strained cyclopropyl ring and the diverse side chains that can be appended to it makes the aminocyclopropyl ketone scaffold a promising platform for the development of the next generation of chemical probes to unravel complex biological processes.

Development of Ligands for Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and the development of small molecules that can modulate these interactions is a significant area of research. nih.govbeilstein-journals.org The unique structural features of cyclopropyl-containing compounds, such as conformational rigidity, can be advantageous in the design of ligands that bind to biological targets. This rigidity can lead to more entropically favorable binding. rsc.org The cyclopropyl group can also participate in hydrophobic and π-sigma interactions within the binding pocket of a protein, potentially enhancing the affinity between the ligand and its target receptor. rsc.org

While there is no specific research available on the use of this compound as a ligand for PPI studies, the presence of the aminocyclopropyl group suggests a potential scaffold for the development of such ligands. The design of PPI modulators often involves creating molecules that mimic key amino acid residues at the protein interface. nih.gov The amine and ketone functionalities on the cyclopropyl ring could serve as points for chemical modification to generate a library of analogs for screening against various PPI targets.

Interactive Table: Key Moieties in PPI Ligand Design

| Moiety | Potential Interaction | Rationale for Inclusion |

| Cyclopropyl Ring | Hydrophobic Interactions, van der Waals Forces | Provides a rigid scaffold, potentially increasing binding affinity. |

| Amino Group | Hydrogen Bonding, Salt Bridges | Can mimic basic amino acid residues like lysine (B10760008) or arginine. |

| Ketone Group | Hydrogen Bonding | Can act as a hydrogen bond acceptor. |

| Isobutyl Group | Hydrophobic Interactions | Can occupy hydrophobic pockets in the protein interface. |

Conceptual Design as Components in Targeted Protein Degradation Modulators for Research (e.g., PROTAC-like Constructs)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov A prominent approach within TPD is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net

There is currently no published research detailing the conceptual design or synthesis of PROTAC-like constructs incorporating this compound. However, conceptually, this molecule could serve as a building block for a PROTAC. The aminocyclopropyl ketone moiety could potentially be developed into a ligand for a target protein. This ligand would then be connected via a chemical linker to a known E3 ligase-binding molecule. The development of such a construct would require extensive medicinal chemistry efforts to optimize the binding affinities for both the target protein and the E3 ligase, as well as the linker length and composition, to ensure the formation of a stable and productive ternary complex. researchgate.net

Studies on Microbial Interactions and Biostimulant Mechanisms

Research into the Function of ACC Deaminase in Plant Growth Promotion

Many soil microorganisms possess the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which plays a crucial role in promoting plant growth, particularly under stressful conditions. researchgate.netnih.gov Plants produce the hormone ethylene in response to various stresses, and high levels of ethylene can inhibit plant growth. mdpi.com ACC is the immediate precursor to ethylene in plants. frontiersin.org Bacteria that produce ACC deaminase can take up ACC from the plant and break it down into α-ketobutyrate and ammonia, thereby lowering the ethylene levels in the plant and mitigating its inhibitory effects on growth. mdpi.comnih.govresearchgate.net

While there is no specific research on this compound in this context, compounds that inhibit ACC deaminase can be valuable research tools to study the role of this enzyme in plant-microbe interactions. ontosight.aiontosight.ai By inhibiting ACC deaminase, these compounds lead to an accumulation of ACC and a subsequent increase in ethylene production, allowing researchers to investigate the physiological consequences of elevated ethylene levels. ontosight.ai

Interactive Table: ACC Deaminase Function and Research

| Process | Description | Research Application |

| ACC Deamination | Breakdown of ACC into α-ketobutyrate and ammonia by microbial ACC deaminase. nih.gov | Studying the role of ethylene in plant stress responses. |

| Plant Growth Promotion | Lowering of plant ethylene levels by ACC deaminase-producing bacteria, leading to enhanced growth. researchgate.netiuss.org | Investigating the mechanisms of plant-microbe symbiosis. |

| Inhibition of ACC Deaminase | Use of chemical inhibitors to block ACC deaminase activity. ontosight.ai | Elucidating the downstream effects of ethylene signaling pathways. |

Investigating Chemical Signaling in Plant-Microbe Symbioses

Chemical communication is fundamental to the establishment and maintenance of symbiotic relationships between plants and microbes. nih.govrsc.orgnih.gov Plants release a variety of chemical signals into the rhizosphere, which can be perceived by microbes, influencing their behavior and gene expression. mdpi.com In turn, microbes produce signaling molecules that can be recognized by the plant, leading to physiological responses. mdpi.com

The role of aminocyclopropane derivatives in these signaling pathways is an area of active research. For instance, in the symbiosis between legumes and nitrogen-fixing rhizobia, the regulation of ethylene levels is critical for successful nodule formation. nih.govhamline.edu Some rhizobia produce ACC deaminase to modulate host ethylene levels. nih.gov Investigating how compounds structurally related to ACC, such as this compound or its analogs, might interfere with or modulate these signaling processes could provide valuable insights into the intricate chemical dialogues that govern plant-microbe symbioses. However, no such studies have been reported to date for the specified compound.

Advanced Research Methodologies and Techniques

High-Pressure Techniques in Organic Synthesis and Reaction Kinetics

The application of high-pressure techniques in organic synthesis offers a powerful tool for influencing reaction rates and equilibria, particularly in reactions with a negative activation volume, such as cycloadditions. While specific kinetic data for the high-pressure synthesis of 1-(1-aminocyclopropyl)-3-methylbutan-1-one is not extensively documented, the principles of high-pressure chemistry suggest significant potential benefits for its synthesis and the synthesis of related aminocyclopropyl ketones.

High-pressure conditions, typically in the range of 0.5 to 2.0 GPa (5,000 to 20,000 bar), can accelerate reactions by increasing molecular proximity and orbital overlap. researchgate.net For the synthesis of the cyclopropane (B1198618) ring, a key structural feature of the target molecule, high pressure can promote cycloaddition reactions that are otherwise slow or low-yielding at atmospheric pressure. researchgate.net The formation of the cyclopropylamine (B47189) moiety, for instance, can be influenced by pressure. In the synthesis of cyclopropylamine from hindered cyclopropanecarboxylate (B1236923) esters, pressures of 50-90 psi have been shown to increase the yield of the resulting cyclopropanecarboxamide (B1202528) to over 90%. google.com This is attributed to the increased dissolution of reactant gases, such as ammonia (B1221849), in the reaction mixture. google.com

The study of reaction kinetics under high pressure provides valuable insights into reaction mechanisms. By analyzing the pressure dependence of the reaction rate, the activation volume (ΔV‡) can be determined. A negative activation volume indicates that the transition state is more compact than the reactants, and thus the reaction will be accelerated by pressure. This information is crucial for optimizing reaction conditions to maximize yield and minimize reaction times. While the kinetics of cyclopropane's thermal isomerization have been studied, detailed high-pressure kinetic studies on the formation of aminocyclopropyl ketones are an area ripe for further investigation. royalsocietypublishing.orgacs.org

Table 1: Influence of Pressure on Cyclopropylamine Synthesis Intermediate

| Pressure (psi) | Temperature (°C) | Catalyst | Product | Yield (%) |

| 50-90 | 85-115 | Alkali metal salt of a polyol | Cyclopropanecarboxamide | 93-97 |

This data is derived from a process for the manufacture of cyclopropylamine, a related core structure. google.com

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including improved safety, scalability, and product consistency. The synthesis of aminocyclopropyl ketones is well-suited to flow chemistry approaches.

A two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones. researchgate.net This methodology involves the reaction of 2-hydroxycyclobutanones with primary and secondary amines, which proceeds through an α-iminol rearrangement. researchgate.net While the batch version of this reaction can require extended reaction times of 48-72 hours, the continuous flow adaptation can significantly reduce reaction times and improve efficiency. researchgate.net

The benefits of continuous flow processing in the synthesis of related aminoketones include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents.

Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher selectivity and yields.

Rapid Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions to identify the optimal parameters.

Scalability: Scaling up production is more straightforward in a flow system, as it involves running the reactor for longer periods or using a larger reactor, rather than using larger and potentially more hazardous batch reactors.

Green Chemistry Principles in the Synthesis and Application of Aminocyclopropyl Ketones

The principles of green chemistry are increasingly being integrated into the synthesis of aminocyclopropyl ketones to minimize environmental impact and improve sustainability. thieme-connect.deresearchgate.netthieme-connect.com The cyclopropane motif, while valuable, often requires synthetic methods that can be resource-intensive and generate significant waste. thieme-connect.de Green chemistry approaches aim to address these challenges.

Key green chemistry principles applicable to the synthesis of aminocyclopropyl ketones include:

Use of Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water or ionic liquids can significantly reduce the environmental footprint of the synthesis. thieme-connect.comrsc.org On-water synthesis has been shown to be highly efficient for certain cyclopropanation reactions. rsc.org

Alternative Energy Sources: Utilizing energy sources such as microwave irradiation, ultrasound, or photocatalysis can lead to faster reaction times and reduced energy consumption compared to conventional heating. thieme-connect.dethieme-connect.com Solid-state photodenitrogenation of crystalline 1-pyrazolines has been demonstrated as a stereospecific and solvent-free method for cyclopropane synthesis. acs.org

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. This includes the use of biocatalysis and photocatalysis. thieme-connect.dethieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

By adopting these principles, the synthesis of this compound and its analogs can be made more environmentally benign and economically viable.

Table 2: Green Chemistry Approaches to Cyclopropanation

| Green Chemistry Principle | Methodology | Advantages |

| Alternative Solvents | Synthesis in water | Cost-effective, non-toxic, readily available thieme-connect.comrsc.org |

| Alternative Energy | Photocatalysis, Mechanochemistry | Milder conditions, reduced energy consumption thieme-connect.dethieme-connect.com |

| Catalysis | Biocatalysis | High selectivity, biodegradable catalysts thieme-connect.de |

Combinatorial and High-Throughput Screening in Analog Synthesis

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired biological activities. These techniques are highly applicable to the synthesis of analogs of this compound to explore structure-activity relationships.

Combinatorial Synthesis:

By systematically varying the substituents on the aminocyclopropyl ketone scaffold, large libraries of analogs can be generated. For example, different amines and carboxylic acid derivatives can be used as building blocks to create a diverse set of compounds. The cyclopropylamine moiety is a valuable component in medicinal chemistry, appearing in various therapeutic agents. longdom.orgcjph.com.cn The synthesis of trans-2-substituted-cyclopropylamines has been achieved with high diastereoselectivity, providing a route to diverse analogs. chemrxiv.org

High-Throughput Screening (HTS):

Once a library of analogs has been synthesized, HTS can be employed to rapidly screen them for biological activity against a specific target. This involves the use of automated robotic systems to perform thousands of assays in a short period. The data generated from HTS can quickly identify "hit" compounds that exhibit the desired activity. These hits can then be selected for further optimization. Commercially available screening libraries, such as the Maybridge HitFinder collection, contain thousands of diverse, drug-like compounds that can be used in initial screening campaigns. thermofisher.com Methodologies developed for the high-throughput synthesis and screening of cyclic peptide libraries can be adapted for screening libraries of aminocyclopropyl ketone derivatives. nih.govbmglabtech.com

The integration of combinatorial synthesis and HTS allows for a more efficient and comprehensive exploration of the chemical space around the this compound scaffold, significantly increasing the probability of discovering novel compounds with valuable properties.

Future Research Directions and Unexplored Avenues for 1 1 Aminocyclopropyl 3 Methylbutan 1 One

Development of Asymmetric Synthesis for Chiral Derivatives

The presence of a stereocenter at the C1 position of the cyclopropyl (B3062369) ring in 1-(1-aminocyclopropyl)-3-methylbutan-1-one signifies that the molecule can exist as a pair of enantiomers. Chirality is a critical consideration in the development of bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Consequently, the development of synthetic methodologies to access enantiomerically pure forms of this compound is a paramount research objective.

Future research should focus on the asymmetric synthesis of its chiral derivatives. This could involve several established and emerging strategies in synthetic organic chemistry:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereochemical control.

Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a prochiral precursor to direct the stereoselective formation of the desired enantiomer.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to facilitate enantioselective transformations. nih.gov

The successful implementation of these strategies would not only provide access to the individual enantiomers of this compound for biological evaluation but also open avenues for the synthesis of a diverse library of chiral analogs with potentially enhanced or novel properties. A key challenge will be the development of methods that are not only highly stereoselective but also scalable and economically viable.

Table 1: Potential Asymmetric Synthetic Strategies and Expected Outcomes

| Strategy | Description | Potential Catalyst/Auxiliary | Expected Outcome |

|---|---|---|---|

| Asymmetric Cyclopropanation | Enantioselective formation of the cyclopropane (B1198618) ring from a suitable prochiral precursor. | Chiral rhodium or copper catalysts with diazo compounds. | High enantiomeric excess (>95% ee) of the cyclopropyl ketone intermediate. |

| Chiral Amine Synthesis | Stereoselective introduction of the amine group onto a pre-formed cyclopropyl ketone. | Chiral sulfinamide auxiliaries or enzymatic transamination. | Diastereoselective synthesis of the aminocyclopropyl moiety. |

Exploration of Novel Reactivity via Photocatalysis or Electrocatalysis

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to access novel reactivity and construct complex molecular architectures under mild conditions. beilstein-journals.org These techniques, which utilize light or electricity to drive chemical transformations, offer sustainable alternatives to traditional synthetic methods that often require harsh reagents and high temperatures.

For this compound, photocatalysis could enable a range of transformations that are difficult to achieve through conventional means. For instance, the amine functionality could participate in photoredox-catalyzed C-N or C-C bond-forming reactions. The ketone moiety could undergo photochemical processes such as [2+2] cycloadditions or Norrish-type reactions, leading to structurally diverse products.

Electrocatalysis presents another exciting frontier. The electrochemical oxidation or reduction of this compound could unlock unique reaction pathways. For example, anodic oxidation could lead to the formation of reactive intermediates that could be trapped by various nucleophiles, while cathodic reduction could facilitate reductive couplings or cyclizations.

Future research in this area should systematically investigate the photocatalytic and electrocatalytic behavior of this compound, exploring different catalysts, reaction conditions, and reaction partners to map out its novel reactivity profiles.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as multidimensional nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can provide detailed information about its three-dimensional structure and conformation in solution and the solid state.

In parallel, computational chemistry, particularly density functional theory (DFT), can offer profound insights into its electronic structure, molecular orbitals, and reaction mechanisms. nih.govdntb.gov.ua Computational studies can be employed to:

Calculate the relative energies of different conformers.

Predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization. nih.govdntb.gov.ua

Model reaction pathways to understand the mechanisms of its transformations.

Determine properties such as molecular electrostatic potential and frontier molecular orbitals to predict sites of reactivity. nih.gov

A synergistic approach combining experimental spectroscopic data with high-level computational modeling will be instrumental in developing a comprehensive understanding of the fundamental properties of this molecule.

Table 2: Proposed Spectroscopic and Computational Investigations

| Technique | Objective | Anticipated Information |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Elucidate the complete proton and carbon NMR assignments and connectivity. | Unambiguous assignment of all atoms in the molecule. |

| X-ray Crystallography | Determine the precise solid-state structure and packing. | Bond lengths, bond angles, and intermolecular interactions. |

| Density Functional Theory (DFT) | Calculate the optimized geometry, electronic structure, and spectroscopic properties. | Theoretical confirmation of experimental data and prediction of reactivity. |

Expansion of its Role in Bioorganic Chemistry as a Molecular Probe

The unique structural features of this compound make it an intriguing candidate for development as a molecular probe in bioorganic chemistry. The aminocyclopropyl moiety is a constrained amino acid analog, and such structures are often of interest in peptide and protein research. The isobutyl ketone portion provides a handle for further functionalization, such as the attachment of fluorescent tags or other reporter groups.

Future research could explore the potential of this compound and its derivatives to:

Inhibit enzymes: The strained cyclopropane ring and the ketone functionality could interact with the active sites of specific enzymes.

Probe receptor binding: By incorporating it into larger molecules, it could be used to study ligand-receptor interactions.

Serve as a building block for peptidomimetics: The constrained nature of the aminocyclopropyl group can impart specific conformational properties to peptides, which can be useful for studying protein structure and function.

The synthesis of derivatives with reporter groups would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize and track biological processes.

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be realized through its integration into multidisciplinary research platforms that combine expertise from synthetic chemistry, chemical biology, computational science, and materials science. Such collaborations can accelerate the discovery of new properties and applications for this molecule.

For example, a collaboration between synthetic chemists and biologists could lead to the development of novel bioactive compounds based on this scaffold. A partnership with materials scientists could explore its potential use in the development of new polymers or functional materials. By fostering interdisciplinary research, a more holistic understanding of this compound can be achieved, paving the way for innovative applications across a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.